H-Asn-amc tfa
Description
H-Asn-AMC TFA (CAS 115047-90-0) is a fluorogenic peptide substrate consisting of L-asparagine (Asn) conjugated to 7-amino-4-methylcoumarin (AMC) via an amide bond, with trifluoroacetic acid (TFA) as a counterion. This compound is widely used in enzymatic assays to study protease or peptidase activity, particularly for enzymes that cleave asparagine residues. Upon enzymatic hydrolysis, the AMC fluorophore is released, producing a measurable fluorescent signal proportional to enzyme activity .
Key structural features include:
- Amino acid moiety: Asn provides substrate specificity for asparagine-specific proteases.
- Fluorophore: AMC (excitation/emission ~380/460 nm) enables real-time kinetic monitoring.
- TFA counterion: Enhances solubility in aqueous buffers.
This compound is utilized in drug discovery, biochemical research, and diagnostic applications due to its high sensitivity and compatibility with high-throughput screening .
Properties
IUPAC Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4.C2HF3O2/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18;3-2(4,5)1(6)7/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20);(H,6,7)/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIWCIJNFHPHDB-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718691 | |
| Record name | Trifluoroacetic acid--N~1~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115047-90-0 | |
| Record name | Trifluoroacetic acid--N~1~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-aspartamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Asn-amc tfa is typically synthesized using solid-phase peptide synthesis (SPPS) methods. The process involves the use of trifluoroacetic acid (TFA) to release synthesized peptides from solid-phase resins . The TFA is manufactured using acetate and fluoride as precursors . The synthesis of peptide thioesters, which are fundamental building blocks for the compound, employs a TFA/trimethylsilyl bromide (TFA/TMSBr) protocol using a hydroxymethyl resin .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS techniques, where TFA is used for deprotection and cleavage of the peptide from the resin . This method is scalable and allows for the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
H-Asn-amc tfa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed using appropriate reducing agents.
Substitution: Substitution reactions are common, especially in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
H-Asn-amc tfa has a wide range of scientific research applications, including:
Chemistry: Used in peptide synthesis and as a building block for complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of peptides and other biologically active compounds.
Mechanism of Action
The mechanism of action of H-Asn-amc tfa involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes like legumain, which cleaves the compound at the C-terminus of asparagine residues . This interaction leads to the release of a fluorophore, which can be used for diagnostic purposes.
Comparison with Similar Compounds
Structural Analogs
H-β-Ala-AMC TFA (CAS 201847-54-3)
- Amino acid moiety: β-alanine (β-Ala), a non-proteinogenic amino acid with a shorter, flexible backbone compared to Asn.
- Applications: Substrate for aminopeptidases and pantothenate kinase assays. Unlike H-Asn-AMC TFA, β-Ala’s lack of a side-chain amide group limits its use in asparagine-specific protease studies .
- Enzyme specificity: Preferentially cleaved by enzymes targeting small, neutral residues (e.g., leucine aminopeptidase).
H-Val-AMC TFA
- Amino acid moiety: Valine (Val), a hydrophobic branched-chain amino acid.
- Applications : Used to study chymotrypsin-like proteases (e.g., caspase-3). Hydrophobicity enhances membrane permeability but reduces aqueous solubility compared to this compound.
H-Leu-AMC TFA
- Amino acid moiety: Leucine (Leu), another hydrophobic residue.
- Applications : Common substrate for trypsin-like serine proteases. Similar to H-Val-AMC TFA, its hydrophobicity limits solubility in polar solvents.
Functional Comparison
| Property | This compound | H-β-Ala-AMC TFA | H-Val-AMC TFA | H-Leu-AMC TFA |
|---|---|---|---|---|
| CAS Number | 115047-90-0 | 201847-54-3 | N/A | N/A |
| Amino Acid | Asparagine (polar) | β-Alanine (neutral) | Valine (hydrophobic) | Leucine (hydrophobic) |
| Enzyme Targets | Asn-specific proteases | Aminopeptidases | Caspases, chymotrypsin | Trypsin-like proteases |
| Solubility | High (due to TFA) | Moderate | Low | Low |
| Fluorophore Release | pH-dependent (optimum pH 7–8) | pH-stable | pH-sensitive | pH-sensitive |
| Key Applications | Neurodegenerative disease research | Coenzyme A metabolism | Apoptosis studies | Cancer cell signaling |
Research Findings
- Specificity : this compound’s asparagine residue makes it uniquely suited for studying asparagine endopeptidases (e.g., legumain), which are implicated in antigen processing and neurodegenerative diseases. In contrast, H-β-Ala-AMC TFA is ineffective in these assays due to β-Ala’s structural simplicity .
- Stability : TFA counterion in this compound improves solubility but may interfere with cation-sensitive enzymes. β-Ala- and Val-AMC derivatives are less affected due to their neutral/hydrophobic nature .
Biological Activity
H-Asn-amc tfa (H-Asparagine-7-amido-4-methylcoumarin trifluoroacetate) is a compound that has garnered attention in biochemical research due to its potential applications in studying enzyme-substrate interactions and its role in drug development. This article delves into the biological activity of this compound, outlining its synthesis, biological applications, and relevant case studies.
This compound is synthesized primarily through solid-phase peptide synthesis (SPPS), where trifluoroacetic acid (TFA) is used for the deprotection and cleavage of the peptide from solid-phase resins. The compound's structure includes a trifluoroacetate group, which enhances its stability and reactivity, making it particularly useful in peptide synthesis and biological research.
Chemical Reactions
- Oxidation : Can be oxidized under specific conditions.
- Reduction : Reduction reactions can be performed using agents like sodium borohydride.
- Substitution : Commonly undergoes substitution reactions with nucleophiles such as amines and thiols.
Enzyme-Substrate Interactions
This compound serves as a substrate for various enzymes, particularly in studies involving proteases. Its amide bond can be cleaved by these enzymes, allowing researchers to investigate enzyme kinetics and mechanisms of action.
Drug Development
The compound has been investigated for its potential use in drug development, particularly as a tool for understanding the mechanisms of enzyme inhibition and activation. Its ability to mimic natural substrates makes it a valuable asset in medicinal chemistry .
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of prolyl endopeptidase (PPI), this compound was utilized to determine structure-activity relationships (SARs) among various analogues. The findings indicated that modifications to the compound could significantly alter its inhibitory potency, with some derivatives achieving nanomolar inhibition levels .
| Compound | Ki (μM) | Remarks |
|---|---|---|
| This compound | 17.5 | Moderate inhibitor |
| Modified analogue | 1.0 | Highly potent |
This research highlights the importance of this compound as a scaffold for developing more effective enzyme inhibitors.
Case Study 2: Protein Modifications
Another study focused on the use of this compound in investigating post-translational modifications of proteins. The compound was employed to study how asparagine residues are modified within various proteins, providing insights into cellular signaling pathways and protein function .
4. Summary of Findings
The biological activity of this compound demonstrates its versatility as a research tool in biochemistry and pharmacology. Key findings include:
- Enzyme Kinetics : Effective in studying enzyme-substrate interactions, providing insights into enzymatic mechanisms.
- Drug Development : Potential applications in designing inhibitors for therapeutic targets.
- Protein Modification Studies : Useful for understanding post-translational modifications that affect protein function.
Q & A
(Basic) What methodologies are recommended for synthesizing and characterizing H-Asn-amc tfa?
This compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected asparagine and 7-amido-4-methylcoumarin (AMC) as the fluorogenic leaving group. Post-synthesis, trifluoroacetic acid (TFA) is used for resin cleavage and as a counterion. Purification employs reversed-phase HPLC with a C18 column and a water/acetonitrile gradient (0.1% TFA). Characterization requires 1H/13C NMR for structural confirmation, ESI-MS for molecular weight validation (e.g., m/z 403.32 for [M+H]+), and HPLC-UV (λ = 370 nm) to verify purity (>95% by AUC). Researchers must document batch-specific variations in solubility and fluorescence quantum yield .
(Advanced) How can researchers optimize this compound-based assays to study protease kinetics under non-standard pH conditions?
To address pH-dependent enzyme activity:
Pre-assay calibration : Measure substrate stability across pH 4.0–9.0 using fluorescence scans (ex/em = 370/440 nm) to detect hydrolysis-independent signal changes.
Buffer compatibility : Avoid phosphate buffers at acidic pH (risk of precipitation); use citrate (pH 3.0–6.5) or Tris (pH 7.0–9.0).
Enzyme inactivation controls : Include heat-denatured enzyme samples to distinguish pH effects on substrate vs. enzyme.
Data normalization : Express rates relative to a pH-insensitive internal standard (e.g., fluorescein).
Kinetic parameters (kcat, Km) should be derived from global fitting of progress curves using software like GraphPad Prism, with error margins reported as 95% confidence intervals .
(Basic) What analytical techniques are critical for assessing this compound purity and batch consistency?
Three-tiered validation is essential:
Chromatography : HPLC with dual-wavelength detection (220 nm for backbone integrity, 370 nm for AMC moiety).
Spectroscopy : NMR (absence of extraneous peaks in DMSO-d6) and MS (exact mass within ±0.02 Da).
Functional testing : Baseline fluorescence in assay buffer (≤5% signal increase over 30 min without enzyme). Document lot-specific variations in extinction coefficients (ε370) and hydrolysis rates under standardized conditions .
(Advanced) How should researchers resolve contradictions in kinetic data obtained with this compound across laboratories?
Systematic troubleshooting steps:
Substrate integrity : Cross-validate purity via third-party LC-MS and quantify residual TFA (via 19F NMR), which may inhibit metalloproteases.
Assay conditions : Reconcile buffer composition (e.g., ionic strength impacts Km) and temperature control (±0.5°C).
Instrument calibration : Standardize fluorometer gain settings using AMC standards (0–10 µM).
Data transparency : Share raw progress curves and fitting parameters (e.g., R² values for nonlinear regression). Collaborative validation through inter-lab studies is recommended .
(Basic) What are the primary research applications of this compound in enzymology?
This fluorogenic substrate is used to study aminopeptidases and asparagine-specific proteases , particularly in:
- Mechanistic studies : Real-time monitoring of cleavage kinetics (e.g., kcat/Km comparisons between mutants).
- Inhibitor screening : IC50 determination via fluorescence quenching.
- Subcellular localization assays : Coupled with microscopy in live-cell systems (though TFA may require removal for cell viability). Its AMC moiety enables detection limits as low as 10 pM .
(Advanced) What strategies improve reproducibility when using this compound in high-throughput screening (HTS)?
For HTS reliability:
Plate uniformity tests : Pre-screen plates for autofluorescence variability (CV < 5%).
Substrate stability : Pre-incubate this compound in assay buffer for 1 hr to exclude non-enzymatic hydrolysis.
Automated dispensing : Use liquid handlers with temperature control to minimize edge effects.
Data correction : Apply background subtraction using wells containing 10 mM EDTA (metalloprotease inhibition) and normalize to positive controls (e.g., 100 nM purified enzyme).
Publish Z’-factor values (>0.5) and plate maps in supplementary materials .
(Basic) How should this compound be stored to maintain long-term stability?
Store lyophilized powder at -20°C in desiccated conditions (TFA hygroscopicity accelerates hydrolysis). For working solutions:
- Prepare fresh daily in DMSO (≤10 mM stock) or assay buffer (≤1 mM).
- Avoid freeze-thaw cycles; aliquot into single-use volumes.
- Monitor degradation via HPLC every 6 months for long-term storage .
(Advanced) How can this compound be integrated with orthogonal assays to validate protease specificity?
Combine with:
FRET substrates : Confirm cleavage site using a quencher pair (e.g., Dabcyl/EDANS).
MALDI-TOF MS : Identify hydrolysis products (AMC release vs. nonspecific cleavage).
Activity-based probes : Use biotinylated inhibitors to correlate enzymatic activity with protein abundance.
Triangulate data using statistical equivalence testing (e.g., two one-sided t-tests) to confirm specificity thresholds .
(Advanced) What computational tools aid in interpreting kinetic data from this compound assays?
- KinTek Explorer : Global fitting of progress curves under non-ideal conditions (e.g., substrate depletion).
- PyMol : Model substrate-enzyme docking to rationalize Km variations.
- Prism or R : Bayesian analysis of parameter uncertainties.
Always report Akaike information criterion (AIC) values to justify model selection .
(Basic) What controls are essential when using this compound in cell-based assays?
- Fluorescence background : Include cells treated with substrate but no enzyme.
- Membrane permeability : Compare intracellular vs. extracellular hydrolysis using impermeable inhibitors (e.g., dextran-conjugated AMC).
- Cytotoxicity : Assess cell viability via MTT assay after 24 hr exposure to this compound.
- Specificity : Co-administer a pan-protease inhibitor (e.g., AEBSF) to confirm signal reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
